molecular formula C5H9Br2N3 B2904982 1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide CAS No. 2155855-21-1

1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide

Cat. No. B2904982
CAS RN: 2155855-21-1
M. Wt: 270.956
InChI Key: VMBPKFUMKXSWSB-UHFFFAOYSA-N
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Description

“1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide” is a chemical compound. It’s closely related to 3-Bromopropylamine hydrobromide, which is commonly used as a reagent to introduce a propylamine group to the molecular skeleton .

Scientific Research Applications

Synthesis and Chemical Applications

Triazole derivatives are significant in synthetic chemistry, serving as intermediates in the preparation of various functional materials. For instance, dibromo-triazoles and their amino derivatives are important in the synthesis of N-heterocyclic compounds, which have applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).

Supramolecular and Coordination Chemistry

1,2,3-Triazoles, accessible via click chemistry, exhibit diverse supramolecular interactions. These interactions enable applications in anion recognition, catalysis, and photochemistry, significantly expanding beyond the initial scope of click chemistry. The nitrogen-rich triazole core allows for the complexation of anions through hydrogen and halogen bonding, serving as versatile functional units in the design of new molecules (Schulze & Schubert, 2014).

Antimicrobial and Biological Activities

The structural versatility of triazole derivatives facilitates the exploration of novel compounds with antimicrobial, antiviral, and antitumor effects. The bioisostere nature of the 1,2,3-triazole ring allows it to mimic different functional groups, making it an excellent scaffold for the synthesis of active molecules targeting various biological activities (Bonandi et al., 2017).

Corrosion Inhibition

Triazole derivatives have been studied as corrosion inhibitors on metals in acidic media. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, reducing corrosion rates in environments such as hydrochloric acid and sulfuric acid solutions. This property is particularly valuable in industrial applications where corrosion resistance is critical (Chaitra, Mohana, & Tandon, 2015).

Safety and Hazards

Precautionary measures for handling related compounds like 3-Bromopropylamine hydrobromide include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(3-bromopropyl)-1,2,4-triazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3.BrH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMBPKFUMKXSWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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